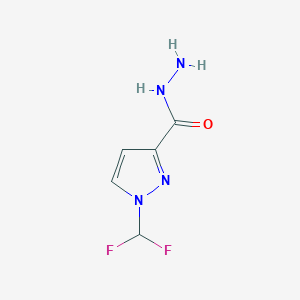

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

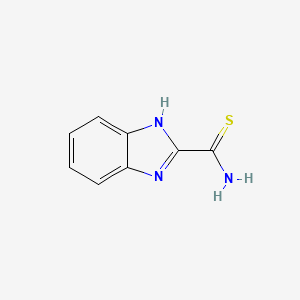

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Carbohydrazide derivatives of pyrazoles, such as the one , are of significant interest due to their potential biological activities and applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives involves a series of reactions starting with the cyclocondensation of different starting materials, such as trifluoro-4-alkyl(aryl/heteroaryl)-4-methoxy-3-alken-2-ones with carbohydrazide . Similarly, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides includes the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by further reactions to diversify the structure .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using various spectroscopic techniques and computational methods. For example, vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide to understand its structure and reactivity . These studies provide insights into the electronic structure, conformational stability, and potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application. For instance, the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles involves Suzuki coupling reactions, which are palladium-mediated and can yield a variety of products with different substituents . Additionally, the reactivity of these compounds can be assessed through mechanisms such as autoxidation and hydrolysis, as well as their ability to form hydrogen bonds and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, lipophilicity, and reactivity, are crucial for their practical applications. Structure-activity relationship studies can reveal how different substituents affect these properties. For example, compounds with specific logP values have been shown to exhibit inhibitory effects on the growth of A549 lung cancer cells . Furthermore, the presence of functional groups like trifluoromethyl can significantly influence the biological activity and physical properties of these compounds .

科学的研究の応用

Antimicrobial and Antioxidant Properties

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide derivatives have been synthesized and evaluated for various properties, notably antimicrobial and antioxidant activities. For instance, novel trifluoromethyl-containing N'-arylidene-1H-pyrazole-1-carbohydrazides demonstrated fungistatic and bacteriostatic activity at certain minimum inhibitory concentration (MIC) levels, and some compounds in this series were able to capture DPPH free radicals effectively (Bonacorso et al., 2012). Additionally, carbohydrazide was used as a precursor for synthesizing aromatic C-nucleosides showing potent antioxidant and antitumor activities (El Sadek et al., 2014).

Antibacterial Activities

Derivatives of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide have shown promising results in antibacterial applications. A study described the synthesis of novel pyrazole-based carbohydrazone derivatives, which exhibited good to moderate inhibitory effects against certain bacterial strains when compared to the standard drug Chloramphenicol (Roshan D. Nasareb et al., 2016).

Spectroscopic and Molecular Studies

Intense research has been conducted on the vibrational spectroscopy and molecular dynamic simulations of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. This compound's spectroscopic investigations are crucial due to the industrial and biological importance of pyrazole derivatives. The studies included quantum chemical analysis and molecular docking to assess the compound's stability and potential as a CDK2s inhibitor (Pillai et al., 2017).

Synthesis of Novel Compounds

There's significant interest in the novel synthesis routes using 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide as a precursor or intermediate. Studies have shown that reacting 1H-pyrazole-1-carbohydrazide with various compounds under suitable conditions leads to cyclocondensation reactions, opening pathways for the synthesis of highly substituted derivatives, showcasing its versatility as a chemical building block (Saberi et al., 2014).

特性

IUPAC Name |

1-(difluoromethyl)pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O/c6-5(7)11-2-1-3(10-11)4(12)9-8/h1-2,5H,8H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBPCYWVAJGMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)NN)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193682 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide | |

CAS RN |

1001567-68-5 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。